molecular formula C11H18N2 B2772111 (1-Aminopropan-2-YL)(benzyl)methylamine CAS No. 900718-11-8

(1-Aminopropan-2-YL)(benzyl)methylamine

Cat. No.: B2772111
CAS No.: 900718-11-8
M. Wt: 178.279
InChI Key: LSPPTXRFKXECFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminopropan-2-YL)(benzyl)methylamine can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-bromo-1-propanamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzylamine and 2-bromo-1-propanamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.

    Product Isolation: The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods are designed to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-Aminopropan-2-YL)(benzyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or propyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Imines or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-Aminopropan-2-YL)(benzyl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminopropan-2-YL)(benzyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • (1-Aminopropan-2-YL)(phenyl)methylamine
  • (1-Aminopropan-2-YL)(ethyl)methylamine
  • (1-Aminopropan-2-YL)(propyl)methylamine

Uniqueness

(1-Aminopropan-2-YL)(benzyl)methylamine is unique due to its specific structural features, such as the benzyl group attached to the nitrogen atom. This structural characteristic imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-N-benzyl-2-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10(8-12)13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPPTXRFKXECFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900718-11-8
Record name (1-aminopropan-2-yl)(benzyl)methylamine
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